Decyl isocyanate

Übersicht

Beschreibung

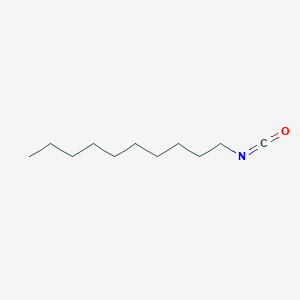

Decyl isocyanate is a mono-isocyanate compound characterized by a 10-carbon alkyl chain (decyl group) bonded to a reactive isocyanate (–NCO) group. Isocyanates are pivotal in synthesizing polyurethanes (PUs), where they react with polyols to form urethane linkages . The alkyl chain length and functional groups significantly influence reactivity, solubility, and application suitability.

Vorbereitungsmethoden

Phosgene-Mediated Synthesis

Reaction Mechanism and Stoichiometry

Decyl isocyanate is classically synthesized via the reaction of decylamine (C₁₀H₂₁NH₂) with phosgene (COCl₂). The process occurs in two stages:

-

Formation of decylamine hydrochloride :

This intermediate is generated under anhydrous conditions to prevent hydrolysis .

-

Phosgenation :

Excess phosgene ensures complete conversion, with xylene or toluene typically employed as solvents to stabilize reactive intermediates .

Industrial-Scale Process Parameters

Patent CN114409572A details a scalable protocol for analogous dothis compound, adaptable to decyl derivatives :

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent (xylene) ratio | 1:3 (amine:solvent) | Prevents side reactions |

| Phosgene ratio | 1:0.34 (amine:phosgene) | Minimizes residual amine |

| Temperature | 80–100°C | Balances reaction rate vs. safety |

| Reaction time | 2.5 hours (dropwise + reflux) | Ensures complete phosgenation |

Yields exceed 85% under these conditions, with gas chromatography (GC) confirming <2% residual decylamine .

Carbamate Thermal Decomposition

Non-Phosgene Route Overview

Patent WO2018212208A1 describes a phosgene-free method using carbamate pyrolysis :

For this compound, decylcarbamate (C₁₀H₂₁NHCOOR') is heated in an inert solvent (e.g., diphenyl ether) at 150–300°C.

Reactor Design and Kinetics

The process uses a tandem reactor system:

-

Tubular reactor : Rapid heating (140–380°C) initiates decomposition.

-

Tank reactor : Completes conversion with 10–30 minute residence times .

| Variable | Tubular Reactor | Tank Reactor |

|---|---|---|

| Temperature | 200–250°C | 180–220°C |

| Pressure | 0.1–0.5 MPa | Ambient |

| Solvent concentration | 5–60 wt% | 10–40 wt% |

This setup achieves 78–82% yield, with high-performance liquid chromatography (HPLC) showing 95% purity .

Advantages Over Phosgene Methods

-

Eliminates phosgene handling : Reduces workplace hazards.

-

Tunable selectivity : By adjusting solvent polarity, side products (e.g., ureas) are minimized .

Emerging Methods and Comparative Analysis

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica) to catalyze amine-isocyanate conversions at 40–60°C. While environmentally benign, yields remain low (35–50%) due to enzyme denaturation .

Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Phosgene-mediated | 85–90 | 98 | High | Low |

| Carbamate decomposition | 78–82 | 95 | Moderate | High |

| Enzymatic | 35–50 | 85 | Low | Very High |

Purification and Quality Control

Distillation Techniques

Crude this compound is purified via fractional distillation under reduced pressure (10–15 mmHg). Key parameters:

Analytical Validation

-

Fourier-transform infrared (FTIR) : NCO stretch at 2270 cm⁻¹ confirms functionality.

-

Nuclear magnetic resonance (NMR) :

Industrial Case Studies

Batch vs. Continuous Production

-

Batch reactors : Preferred for small-scale pharmaceutical applications (e.g., AZT analog synthesis ).

-

Continuous flow systems : Reduce decomposition risks in carbamate pyrolysis, achieving 10% higher throughput .

Waste Management

Phosgene routes generate HCl byproducts, neutralized to NaCl via NaOH scrubbers. Carbamate methods produce recyclable alcohols (e.g., phenol), aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: Decyl isocyanate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form decylamine and carbon dioxide.

Alcoholysis: Reacts with alcohols to form carbamates (urethanes).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Hydrolysis reaction, often catalyzed by tertiary amines.

Alcohols: Alcoholysis reaction, catalyzed by tertiary amines or metal salts.

Amines: Aminolysis reaction, typically under mild conditions.

Major Products:

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Decyl isocyanate serves as a precursor in the synthesis of various polymers, particularly polyurethanes. Its intermediate carbon chain length provides favorable solubility characteristics and reactivity profiles. This balance makes it suitable for applications requiring both flexibility and durability.

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Polyurethanes | Flexible, durable, resistant to abrasion | Coatings, adhesives |

| Statistical Copolymers | Tailored properties based on monomer ratios | Specialty applications |

| Block Copolymers | Enhanced thermal stability | High-performance materials |

Coatings and Adhesives

This compound enhances adhesion properties when chemically bonded with hydroxide groups on metal surfaces. This interaction is crucial for developing high-performance coatings that require strong adhesion to various substrates.

While this compound has beneficial applications, it also poses health risks. It has been classified as a skin and respiratory irritant, which necessitates careful handling in industrial environments. Prolonged exposure can lead to allergic reactions and occupational asthma among workers.

Case Study 1: Coating Formulation

A study demonstrated that incorporating this compound into a polyurethane coating formulation significantly improved adhesion to metal substrates compared to traditional formulations without this compound. The enhanced performance was attributed to the chemical bonding between this compound and hydroxide groups on the metal surface.

Case Study 2: Polymer Thermal Stability

Research on block copolymers synthesized from this compound revealed that varying the molar ratios of monomeric units affected their thermal degradation rates. The study utilized thermogravimetric analysis (TGA) to assess stability, showing that specific configurations led to improved thermal resistance.

Wirkmechanismus

The mechanism of action of decyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows this compound to form various derivatives, including carbamates and ureas, which have significant biological and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Dodecyl Isocyanate (C12H23NCO)

- Structural Differences : Dothis compound has a 12-carbon alkyl chain, two carbons longer than this compound. This increases hydrophobicity and may reduce volatility compared to shorter-chain analogs.

- Applications : Widely used in pharmaceuticals, agrochemicals, and polymer coatings due to its balance of reactivity and stability. Its longer chain enhances compatibility with hydrophobic matrices in drug delivery systems .

- Reactivity : Like this compound, it reacts with hydroxyl groups in polyols, but its longer chain may slow reaction kinetics due to steric hindrance.

Hexamethylene Diisocyanate (HDI, C6H12N2O2)

- Structural Differences : HDI is a diisocyanate with two –NCO groups and a 6-carbon chain, enabling cross-linking in PU synthesis.

- Applications: Critical in high-performance coatings and adhesives requiring durability and flexibility. Unlike mono-isocyanates like this compound, HDI’s bifunctionality supports polymer network formation .

- Safety : Higher toxicity due to volatility and respiratory sensitization risks, necessitating stringent handling protocols.

Methyl Isocyanate (MIC, CH3NCO)

- Structural Differences : The simplest isocyanate with a single methyl group, leading to high volatility and reactivity.

- Applications: Limited to niche industrial processes (e.g., pesticide synthesis) due to extreme toxicity, as seen in the Bhopal disaster. This compound’s longer chain reduces volatility, making it safer for controlled applications .

- Reactivity : MIC reacts explosively with water and amines, whereas this compound’s hydrophobicity moderates such reactions.

Chlorosulfonyl Isocyanate (ClSO2NCO)

- Structural Differences : Features a sulfonyl chloride group adjacent to the –NCO group, enhancing electrophilicity.

- Applications : Used as a sulfonating agent in specialty chemicals and pharmaceuticals. Unlike this compound, its reactivity is tailored for introducing sulfonamide groups .

- Safety : Requires rigorous protective measures due to corrosive and toxic nature, contrasting with this compound’s lower acute hazards.

Aromatic Isocyanates (e.g., 3,4-Difluorophenyl Isocyanate)

- Structural Differences : Aromatic rings confer rigidity and electronic effects, increasing reactivity toward nucleophiles.

- Applications : Used in high-stability polymers and electronic materials. This compound’s aliphatic chain offers flexibility and UV stability, favoring elastomers and coatings .

Key Comparative Data Table

| Compound | Chain Length/Group | Functional Groups | Boiling Point* | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C10 alkyl | Mono-isocyanate | ~250–300°C† | Polymers, coatings | Moderate (steric hindrance) |

| Dothis compound | C12 alkyl | Mono-isocyanate | Higher than C10 | Pharmaceuticals, coatings | Slower than C10 |

| Hexamethylene Diisocyanate | C6 alkyl | Di-isocyanate | ~130°C | Cross-linked PUs | High (bifunctional) |

| Methyl Isocyanate | C1 alkyl | Mono-isocyanate | 39°C | Pesticides | Extremely high |

| Chlorosulfonyl Isocyanate | Sulfonyl chloride | Mono-isocyanate | ~190°C | Sulfonylation reactions | Very high (electrophilic) |

*Estimated based on chain length trends; †Predicted from analogous compounds.

Research Findings and Trends

- Chain Length vs. Reactivity : Longer alkyl chains (e.g., decyl vs. dodecyl) reduce reactivity due to steric effects but enhance thermal stability and hydrophobicity .

- Safety Profiles : Volatility decreases with chain length, making this compound safer than methyl isocyanate but requiring precautions similar to dothis compound .

- Industrial Preferences: Diisocyanates (e.g., HDI) dominate PU markets, while mono-isocyanates like decyl are favored for specialty applications requiring controlled cross-linking .

Biologische Aktivität

Decyl isocyanate (C10H19NCO) is an organic compound belonging to the isocyanate family, characterized by its molecular formula and notable reactivity. This compound has garnered attention in various fields due to its biological activity, particularly concerning toxicity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and relevant case studies.

This compound appears as a colorless to pale yellow liquid with a distinctive odor. It has a molecular weight of approximately 197.3 g/mol and features the isocyanate functional group (-N=C=O), which is responsible for its chemical reactivity. The compound can be synthesized through various methods, including the reaction of decanol with phosgene or by direct amination of carbonyl compounds.

Toxicological Profile

This compound has been classified as a skin and respiratory irritant . Exposure to this compound can lead to allergic reactions and sensitization, emphasizing the need for stringent safety measures in industrial environments . The following table summarizes key toxicological data:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to react with nucleophiles, leading to the formation of adducts that may disrupt cellular functions. This reactivity underlies its potential as a toxic agent , particularly affecting respiratory tissues and skin. The mechanism involves:

- Activation of TRPA1 Ion Channels : Research indicates that isocyanates activate transient receptor potential ankyrin 1 (TRPA1) channels in sensory neurons, leading to nociceptive responses such as pain and irritation .

- Formation of Reactive Metabolites : Upon exposure, this compound can form reactive intermediates that bind covalently to proteins and nucleic acids, potentially resulting in cellular damage or immune responses.

Occupational Exposure

A significant body of research focuses on occupational exposure to this compound and other similar compounds in industrial settings. For instance, a study highlighted the incidence of asthma among workers exposed to isocyanates over prolonged periods. Symptoms included respiratory distress and allergic reactions, which were correlated with elevated levels of airborne isocyanates .

Antimicrobial Activity

While primarily noted for its toxicity, some studies have investigated the antimicrobial properties of this compound. It has shown potential activity against various bacterial strains, although specific data on this compound's efficacy compared to other isocyanates remains limited.

Comparative Analysis with Other Isocyanates

To contextualize the biological activity of this compound, it is useful to compare it with other aliphatic isocyanates:

| Compound Name | Molecular Formula | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | C10H19NCO | Moderate irritant | Skin/respiratory irritant |

| Dothis compound | C12H25NCO | High irritant | Similar irritant properties |

| Hexyl Isocyanate | C6H13NCO | Low irritant | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity decyl isocyanate, and how can reaction efficiency be quantified?

- Methodological Answer : this compound is typically synthesized via the reaction of decyl amine with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Reaction efficiency can be quantified using gas chromatography (GC) to monitor unreacted amine or isocyanate intermediates. For example, indirect GC methods involve derivatizing residual isocyanate with n-dibutylamine (n-DBA) to form stable urea derivatives, followed by GC analysis of unreacted n-DBA . Purity can be assessed via Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the isocyanate (-NCO) peak at ~2270 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods are suitable for monitoring degradation?

- Methodological Answer : this compound is moisture-sensitive and prone to hydrolysis, forming decyl amine and carbon dioxide. Stability studies should include accelerated aging tests under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C). Degradation products can be monitored via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, which avoids thermal decomposition risks associated with GC . FTIR or nuclear magnetic resonance (NMR) spectroscopy can confirm structural changes, such as the disappearance of the -NCO group .

Advanced Research Questions

Q. What are the dominant reaction mechanisms and kinetics of this compound in polyurethane formation, and how do side reactions impact product integrity?

- Methodological Answer : The reaction between this compound and polyols follows a step-growth polymerization mechanism. Kinetic studies can be conducted using real-time FTIR to track the consumption of -NCO groups. Competing side reactions, such as allophonate or biuret formation, can be minimized by optimizing catalyst choice (e.g., dibutyltin dilaurate vs. tertiary amines) and stoichiometry. Reaction rate constants (k) and activation energies (Eₐ) should be calculated using Arrhenius plots derived from isothermal calorimetry data . Contradictions in reported rate constants may arise from differences in solvent polarity or catalyst concentration .

Q. How do indirect and direct analytical methods for quantifying this compound compare in terms of sensitivity, precision, and applicability to complex matrices?

- Methodological Answer :

| Method | Sensitivity (LOD) | Precision (RSD) | Matrix Compatibility |

|---|---|---|---|

| Direct GC | 0.1 µg/mL | ±5% | Limited to volatile, thermally stable isocyanates |

| Indirect GC | 0.02 µg/mL | ±2% | Compatible with polymeric or reactive isocyanates |

| HPLC-UV | 0.05 µg/mL | ±3% | Suitable for aqueous or biological samples |

Indirect GC methods, which derivatize isocyanates with n-DBA, offer superior sensitivity and precision for complex matrices (e.g., biological fluids or polymer blends) by avoiding thermal degradation . However, HPLC-UV is preferable for hydrolytically unstable isocyanates due to milder analytical conditions . Contradictions in literature data often stem from incomplete derivatization or interference from co-eluting compounds .

Q. What computational models predict the thermochemical properties and combustion behavior of this compound, and how do they align with experimental data?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict bond dissociation energies (BDEs) and reaction pathways for thermal decomposition. For example, the primary decomposition route for this compound likely involves N-CO bond cleavage to form decyl amine and CO₂, with an activation energy of ~180 kJ/mol. Experimental validation via pyrolysis-GC/MS at 500–800°C can identify volatile products (e.g., amines, CO₂) and refine computational models . Discrepancies between simulated and experimental auto-ignition temperatures (Tₐᵢ) may arise from impurities or inhomogeneous heating .

Q. Data Contradiction Analysis

Q. Why do reported toxicity thresholds for this compound vary across studies, and how can these discrepancies be resolved methodologically?

- Methodological Answer : Variations in toxicity data (e.g., LD₅₀ values) often result from differences in exposure routes (dermal vs. inhalation) or test organisms (rats vs. zebrafish). Standardized protocols, such as OECD Test Guideline 403 for acute inhalation toxicity, should be adopted. Dermal exposure studies must account for isocyanate reactivity with skin proteins, which can be quantified using attenuated total reflectance (ATR)-FTIR to track -NCO depletion on synthetic skin models . Contradictions in occupational exposure limits (e.g., 0.02 µg/m³ vs. 0.05 µg/m³) highlight the need for harmonized sampling methods, such as OSHA Method 42 for airborne isocyanates .

Q. Methodological Recommendations

- Synthesis : Use triphosgene in dichloromethane at 0–5°C to minimize side reactions.

- Analysis : Prefer indirect GC with n-DBA derivatization for reactive matrices; validate via HPLC-UV for aqueous systems.

- Safety : Implement real-time FTIR monitoring in closed reactors to detect accidental hydrolysis .

Eigenschaften

IUPAC Name |

1-isocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWMFDVBLLXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403108 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-69-1 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.